[4-(2,3-Dihydro-1H-inden-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol is a synthetic organic compound that functions as a dual inhibitor of Bruton’s tyrosine kinase (BTK) and phosphoinositide-3-kinase δ (PI3Kδ) []. It is a novel molecule specifically designed for its inhibitory properties against these two key proteins involved in B cell receptor signaling pathways. This compound is of particular interest in the field of oncology, specifically for the treatment of B cell malignancies such as Non-Hodgkin's lymphoma [].
[4-(2,3-Dihydro-1H-inden-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol, identified as MDVN1003, exerts its therapeutic effect by concurrently inhibiting BTK and PI3Kδ, two critical enzymes in the B cell receptor signaling pathway []. This dual inhibition disrupts the transmission of signals necessary for B cell activation and proliferation. Consequently, MDVN1003 prevents the activation of downstream mediators such as protein kinase B (Akt) and extracellular signal-regulated kinase 1/2 (ERK1/2), which are crucial for B cell survival and growth []. By targeting these pathways, MDVN1003 effectively induces cell death in B cell lymphoma cell lines, highlighting its potential as an anti-cancer agent [].
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1